2-(m-Tolyloxy)isoindoline-1,3-dione
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Overview
Description
2-(m-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with m-toluidine in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(m-Tolyloxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant and antipsychotic properties.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(m-Tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of dopamine receptors, which are crucial in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)isoindoline-1,3-dione
- 2-(2-Phenylethyl)isoindoline-1,3-dione
- 2-(4-Methoxyphenyl)isoindoline-1,3-dione
Uniqueness
2-(m-Tolyloxy)isoindoline-1,3-dione stands out due to its unique tolyloxy group, which imparts distinct chemical properties and biological activities. Compared to other isoindoline-1,3-dione derivatives, it exhibits enhanced binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-(3-methylphenoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-10-5-4-6-11(9-10)19-16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMTAHVIJKBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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